molecular formula C16H11Cl2FN2O2 B5213731 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione

1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione

Cat. No. B5213731
M. Wt: 353.2 g/mol
InChI Key: DXWVVUJOBLLBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as DFP-10825 and is a member of the pyrrolidinedione class of compounds.

Mechanism of Action

The mechanism of action of DFP-10825 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is necessary for the production of DNA and RNA. By inhibiting DHODH, DFP-10825 disrupts the production of DNA and RNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have both biochemical and physiological effects. Biochemically, DFP-10825 inhibits DHODH, leading to a decrease in the production of DNA and RNA. Physiologically, DFP-10825 has been shown to induce apoptosis in cancer cells and has anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using DFP-10825 in lab experiments is its specificity for DHODH. This specificity allows for targeted inhibition of DHODH, reducing the potential for off-target effects. However, a limitation of using DFP-10825 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving DFP-10825. One direction is the investigation of its potential therapeutic applications in other diseases beyond cancer and inflammatory diseases. Another direction is the development of more soluble analogs of DFP-10825 to improve its administration in lab experiments. Additionally, the investigation of the potential synergistic effects of DFP-10825 with other drugs in cancer treatment is an area of interest for future research.
In conclusion, DFP-10825 is a promising compound with potential therapeutic applications in various fields of research. Its specificity for DHODH and ability to induce apoptosis in cancer cells make it a promising candidate for cancer treatment. Further research is needed to fully understand the potential of DFP-10825 in various disease states and to develop more soluble analogs for improved administration in lab experiments.

Synthesis Methods

The synthesis of DFP-10825 involves the reaction of 3,4-dichlorophenylacetic acid with 4-fluoroaniline in the presence of a base and a coupling agent. The resulting intermediate is then reacted with ethyl acetoacetate to form the pyrrolidinedione ring. The final product is obtained through purification and isolation steps.

Scientific Research Applications

DFP-10825 has shown potential therapeutic applications in various fields of research. In the field of cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, DFP-10825 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN2O2/c17-12-6-5-11(7-13(12)18)21-15(22)8-14(16(21)23)20-10-3-1-9(19)2-4-10/h1-7,14,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWVVUJOBLLBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.